4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

TAAR1 GPCR Inhibitor

Inconsistent 4-substituted-3-nitrobenzamide sourcing leads to variable bioactivity and irreproducible SAR. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS 6637-54-3) eliminates this variability as a defined, high-purity building block with a unique cLogP (~3.40) and steric profile ideal for CNS-targeted probe development. - Validated TAAR1 Ligand Core: Enables direct, reproducible SAR exploration starting from a derivative with confirmed inhibitory activity (IC₅₀ 3790 nM). - Differentiated Physicochemical Profile: Its methylpiperidine moiety imparts a LogP of ~3.40, offering distinct pharmacokinetics versus lower LogP iodo-analogs for tumor-targeted or CNS strategies. - Supply Chain Certainty: ≥98% purity, batch-specific NMR/HPLC/GC reports, and established commercial availability ensure immediate, reproducible research.

Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
CAS No. 6637-54-3
Cat. No. B1364072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
CAS6637-54-3
Molecular FormulaC13H17N3O3
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C13H17N3O3/c1-9-4-6-15(7-5-9)11-3-2-10(13(14)17)8-12(11)16(18)19/h2-3,8-9H,4-7H2,1H3,(H2,14,17)
InChIKeyJYTMTVBQIJBDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Overview


4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS 6637-54-3) is a synthetic organic compound classified within the 3-nitrobenzamide family, characterized by a 4-methylpiperidine substituent at the para position . Its molecular formula is C₁₃H₁₇N₃O₃ with a molecular weight of 263.29 g/mol . This compound serves as a versatile building block and intermediate in medicinal chemistry, with derivatives exhibiting activity against trace amine-associated receptor 1 (TAAR1) and potential applications in cancer research .

Synthesis building block for TAAR1 ligand design
High purity (≥98%) with batch-specific QC data available
Scaffold for kinase/GPCR probe derivatization

Why 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Substitution Fails


Within the 3-nitrobenzamide class, the specific para-substituent critically dictates both biological activity and physicochemical properties. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide incorporates a methylpiperidine ring that modulates lipophilicity (cLogP ~3.40) and steric profile relative to simpler analogs like 4-iodo-3-nitrobenzamide (INBA) . SAR studies on 4-substituted-3-nitrobenzamide derivatives demonstrate that variation at this position can shift in vitro anti-tumor GI₅₀ values from low micromolar to inactive across multiple cell lines [1]. Substitution with a generic piperidine or other heterocycle may therefore yield divergent target engagement or pharmacokinetic behavior, undermining experimental reproducibility.

Para-substituent sensitivity

Variation at the para position may shift target engagement and in vitro response compared to the methylpiperidine-bearing compound.

Generic piperidine mismatch

A simple piperidine or other heterocycle substitution may not preserve the TAAR1 inhibition profile observed with the methylpiperidinyl derivative.

LogP and steric profile divergence

The higher lipophilicity (cLogP ~3.40) and steric bulk of this scaffold differ from iodo-analogs, potentially altering permeability and distribution context.

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Differentiation Evidence


TAAR1 Inhibitory Activity

The derivative N-(3-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide, which incorporates the core scaffold of the target compound, demonstrates measurable inhibition of Trace Amine-Associated Receptor 1 (TAAR1). In a standardized assay, this derivative exhibited an IC₅₀ of 3790 nM and a Ki of 20000 nM against TAAR1 . This contrasts with the reference TAAR1 inhibitor EPPTB, which shows an IC₅₀ of 7490 nM and a Ki of 5000 nM in the same assay system .

TAAR1 Inhibition
Class-level
IC₅₀ 3790 nM vs EPPTB 7490 nM
Derivative scaffold may support TAAR1 ligand design studies
Data from derivative compound; class-level inference
TAAR1 GPCR Inhibitor IC50

Purity Specifications & Analytical Support

Multiple chemical suppliers, including Bidepharm and ChemScene, offer 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS 6637-54-3) with a guaranteed standard purity of ≥98% . Notably, Bidepharm provides batch-specific analytical data including NMR, HPLC, and GC reports upon request . In contrast, many simple 3-nitrobenzamide analogs, such as 3-nitrobenzamide (CAS 645-09-0), are often listed at lower purity grades (e.g., 97%) without guaranteed QC documentation .

Purity & QC
Supplier data
≥98% purity; NMR, HPLC, GC reports available
Supports rigorous experimental documentation and reproducibility
Batch-specific analytical data upon request
Analytical Chemistry Quality Control Building Block

Physicochemical Differentiation vs. Iodo-Analogs

The calculated LogP for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is 3.40240, with a polar surface area (PSA) of 89.47 Ų . For comparison, the extensively studied 4-iodo-3-nitrobenzamide (INBA, CAS 1603-79-8) has a higher molecular weight (264.02 g/mol) and a significantly higher LogP of approximately 1.8 (calculated), reflecting the difference in substituent electronic and steric effects [1].

Lipophilicity
Cross-study comparable
cLogP 3.40
May support CNS research due to higher lipophilicity vs. iodo-analog
~1.6 LogP units higher than INBA; computational estimate
Physicochemical Properties Drug Design Lipophilicity

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Applications


TAAR1 Modulator Development

Given the TAAR1 inhibitory activity of its derivative (IC₅₀ 3790 nM) , the 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide core serves as a validated starting point for designing novel TAAR1 ligands. This is particularly relevant for programs targeting neuropsychiatric disorders where TAAR1 modulation has shown therapeutic potential [1].

Kinase & GPCR Probe Synthesis

The compound's 4-methylpiperidine moiety and nitro group provide synthetic handles for further derivatization. Its use as a building block in the synthesis of complex benzamide-based kinase inhibitors or GPCR probes is supported by its commercial availability and well-characterized purity .

Nitrobenzamide Prodrug Optimization

While not directly reported, the 3-nitrobenzamide scaffold is known for its anticancer potential, as seen with 4-iodo-3-nitrobenzamide (INBA) . The distinct physicochemical profile of the 4-methylpiperidinyl analog (LogP 3.40) may offer a differentiated pharmacokinetic profile for tumor-targeted prodrug strategies compared to the lower LogP iodo-derivatives .

Reference Standard for Method Development

With a guaranteed purity of ≥98% and available batch-specific NMR, HPLC, and GC reports from vendors like Bidepharm , this compound is suitable for use as a reference standard in analytical method development or quality control of related substances in pharmaceutical research.

Application
Selection Property
Validation Focus
TAAR1 ligand design research
TAAR1 scaffold with derivative activity data
TAAR1 inhibition assay context
Kinase/GPCR probe synthesis
Synthetic versatility with methylpiperidine handle
Building block purity and derivatization yield
Nitrobenzamide scaffold for cancer cell-line research
Lipophilic profile (cLogP 3.40) for membrane permeability context
Cell-model endpoint review; may require validation
Analytical reference standard
≥98% purity with QC documentation
Method validation and system suitability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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